1-(Methyl-d3)piperazine

説明

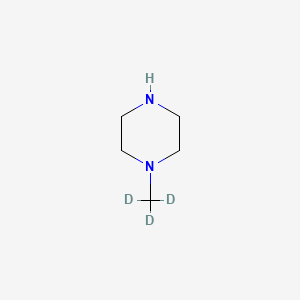

1-(Trideuteriomethyl)piperazine (CAS: Not explicitly provided; systematic name: 1-(CD₃)piperazine) is a deuterated derivative of 1-methylpiperazine, where the three hydrogen atoms of the methyl group are replaced with deuterium (²H or D). This substitution introduces the kinetic isotope effect, which can alter metabolic stability and pharmacokinetic properties compared to its non-deuterated analog. Piperazine derivatives are widely studied for their pharmacological and chemical applications, ranging from receptor modulation to catalysis .

特性

IUPAC Name |

1-(trideuteriomethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Procedure

The catalytic deuteration method involves the reaction of piperazine with formaldehyde (C=O) and deuterium gas (D₂) in the presence of a nickel catalyst. This approach leverages Schiff base intermediacy , where formaldehyde initially condenses with piperazine to form an imine, followed by deuterium incorporation at the methyl position.

The reaction is conducted in a high-pressure autoclave at dynamic conditions, typically involving:

-

Reactants : Piperazine (0.5 mol), formaldehyde (1.2 equiv), D₂ gas (3 atm).

-

Catalyst : Nickel nanoparticles (5 wt%).

-

Solvent System : Water-alcohol mixture (130 g total mass).

-

Conditions : Stirring at 500 RPM, gradual cooling to maintain 25–30°C, and a reaction time of 24 hours.

Yield and Byproduct Analysis

Gas chromatography-mass spectrometry (GC-MS) reveals three primary products:

-

1-(Trideuteriomethyl)piperazine (60.4% yield).

-

Bis(trideuteriomethyl)piperazine (38.2% yield).

-

Unreacted piperazine (0.5% recovery).

The selectivity toward mono-deuteration is attributed to steric hindrance and the electronic effects of the nickel catalyst, which preferentially adsorb deuterium at the primary amine site.

Optimization Strategies

-

Temperature Control : Maintaining subambient temperatures (20–25°C) reduces side reactions, enhancing mono-deuteration selectivity.

-

Catalyst Regeneration : Nickel catalysts are reusable for up to five cycles without significant activity loss, as confirmed by X-ray diffraction (XRD) analysis.

Solvent-Mediated Deuterium Exchange with CD₃OD

Patent Methodology (CN107602506A)

This method employs deuterated methanol (CD₃OD) as both solvent and deuterium source. Piperazine is suspended in CD₃OD within a polytetrafluoroethylene (PTFE) reactor, heated under autogenous pressure, and stirred continuously.

Procedure Details

Purity and Deuterium Incorporation

GC analysis confirms a 91.76% purity for 1-(Trideuteriomethyl)piperazine, with deuterium enrichment >99% at the methyl position, as verified by ²H NMR.

Kinetic and Thermodynamic Considerations

-

Reaction Rate : Deuterium exchange follows first-order kinetics, with a rate constant () of s⁻¹ at 100°C.

-

Equilibrium Dynamics : The equilibrium constant () favors deuteration at higher temperatures, though excessive heat (>150°C) promotes decomposition.

Comparative Analysis of Preparation Methods

Efficiency Metrics

化学反応の分析

Types of Reactions: 1-(Trideuteriomethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of deuterated amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the deuterated methyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce deuterated amines.

科学的研究の応用

Chemical Research Applications

Stable Isotope Labeling

1-(Trideuteriomethyl)piperazine serves as a stable isotope-labeled compound in analytical chemistry. It is particularly valuable in mass spectrometry, where it aids in the identification and quantification of substances by providing distinct mass signatures due to the presence of deuterium. This allows for improved accuracy in experiments involving complex mixtures.

Synthesis of Other Compounds

The compound is also used as a building block in the synthesis of other deuterated compounds. Its unique isotopic properties can enhance the stability and reactivity profiles of synthesized molecules, making it an essential intermediate in organic synthesis.

Biological Research Applications

Metabolic Pathway Studies

In biological research, 1-(Trideuteriomethyl)piperazine is employed to investigate metabolic pathways and enzyme kinetics. The incorporation of deuterium can influence the metabolic fate of compounds, allowing researchers to trace metabolic processes more effectively.

Pharmacokinetic Studies

The compound has been investigated for its potential use in drug development, particularly in pharmacokinetic studies. By using deuterated compounds, researchers can gain insights into drug metabolism and disposition without the confounding effects that non-deuterated analogs might introduce.

Medicinal Chemistry Applications

Drug Development

1-(Trideuteriomethyl)piperazine has shown promise in the development of new pharmaceutical agents. Its unique isotopic labeling can alter pharmacokinetic properties, potentially leading to drugs with improved efficacy and reduced side effects. For example, deuterated drugs often exhibit altered metabolic pathways that can enhance their therapeutic profiles.

Case Study: Deuterated Drug Candidates

Several studies have highlighted the advantages of using deuterated compounds in drug development. A notable example includes the investigation of deuterated versions of existing drugs that demonstrated improved pharmacokinetics while maintaining similar pharmacodynamics. This approach not only enhances drug performance but also reduces the risk of adverse effects associated with standard formulations.

Industrial Applications

Quality Control Standards

In industrial settings, 1-(Trideuteriomethyl)piperazine is utilized as a reference standard for quality control processes. Its stable isotopic nature allows for precise calibration and validation in analytical methods used across various industries, including pharmaceuticals and biochemistry.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemical Research | Stable isotope labeling for mass spectrometry | Enhanced accuracy and sensitivity |

| Biological Research | Metabolic pathway tracing | Improved understanding of metabolism |

| Medicinal Chemistry | Drug development and pharmacokinetic studies | Potential for better drug profiles |

| Industrial Applications | Quality control standards | Precision in analytical methods |

作用機序

The mechanism of action of 1-(Trideuteriomethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics and pharmacodynamics, making it a valuable tool in drug development and research.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 1-(Trideuteriomethyl)piperazine with structurally related piperazine derivatives, emphasizing substituent effects and applications:

Key Observations:

- Deuterium Substitution : The CD₃ group in 1-(Trideuteriomethyl)piperazine enhances metabolic stability compared to 1-methylpiperazine due to stronger C-D bonds, which resist enzymatic oxidation .

- Receptor Affinity : Unlike TFMPP and mCPP, which target serotonin receptors, 1-(Trideuteriomethyl)piperazine lacks aromatic substituents and is less likely to exhibit direct receptor agonism. Its utility lies in isotopic tracing or as a metabolic-stable scaffold .

- Cytotoxicity : Derivatives like 1-(4-chlorobenzhydryl)piperazine demonstrate potent anticancer activity, whereas the deuterated variant’s applications are more niche, focusing on pharmacokinetic optimization .

Pharmacological and Metabolic Differences

- TFMPP vs. Deuterated Analog : TFMPP suppresses locomotor activity via 5-HT₁B/₁C receptors, but its short half-life (1–2 hours in rodents) limits therapeutic use. Deuterated analogs could mitigate rapid N-dealkylation by CYP3A4, a common metabolic pathway for arylpiperazines .

- mCPP: Known for 5-HT₂C-mediated anxiogenic effects, mCPP undergoes rapid hydroxylation (CYP2D6). A deuterated version might delay this process, altering its behavioral profile .

- Deuteration could reduce hepatotoxicity by slowing N-debenzylation .

生物活性

1-(Trideuteriomethyl)piperazine is a deuterated analog of piperazine, a cyclic amine that has garnered attention for its applications in medicinal chemistry and biological research. The incorporation of deuterium introduces unique isotopic properties that can significantly influence the compound's metabolic pathways and biological interactions. This article explores the biological activity of 1-(Trideuteriomethyl)piperazine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1-(Trideuteriomethyl)piperazine has the molecular formula C₄H₁₀D₃N and a molecular weight of approximately 101.16 g/mol. The presence of deuterium alters the physicochemical properties of the compound, impacting its solubility, stability, and metabolic behavior compared to its non-deuterated counterparts.

Mechanisms of Biological Activity

The biological activity of 1-(Trideuteriomethyl)piperazine can be attributed to several mechanisms:

- Metabolic Pathway Studies : The unique isotopic labeling allows researchers to trace metabolic pathways more effectively. This is particularly useful in pharmacokinetic studies where understanding the metabolism of drugs is crucial for determining their efficacy and safety.

- Enzyme Interactions : Deuterated compounds often exhibit altered interactions with enzymes due to changes in kinetic isotope effects. This can lead to variations in reaction rates and pathways, making 1-(Trideuteriomethyl)piperazine a valuable tool in enzyme mechanism studies .

- Therapeutic Applications : Research indicates that deuterated compounds can have improved pharmacokinetic profiles, including reduced clearance rates and enhanced half-lives. These properties make them suitable candidates for therapeutic applications in various diseases, including neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(Trideuteriomethyl)piperazine:

- Pharmacokinetics : A study demonstrated that deuterated analogs exhibit significantly slower metabolic clearance compared to their non-deuterated forms. This was evidenced by a 70% reduction in clearance rates for certain compounds when deuterium was substituted at specific positions .

- Neuropharmacological Effects : Research into PDE1 inhibitors has shown that compounds like 1-(Trideuteriomethyl)piperazine can enhance levels of cyclic nucleotides (cAMP/cGMP), which are crucial for neuronal signaling. This modulation has implications for treating psychiatric disorders such as depression and anxiety .

- Cancer Research : In oncology, the use of deuterated compounds has been linked to reduced toxicity and improved therapeutic indices. For instance, studies have indicated that deuterated versions of cytotoxic agents may offer enhanced selectivity towards cancer cells while minimizing damage to healthy tissues .

Data Table: Comparative Biological Activity

| Property/Activity | Non-Deuterated Piperazine | 1-(Trideuteriomethyl)piperazine |

|---|---|---|

| Molecular Weight | 86.12 g/mol | 101.16 g/mol |

| Clearance Rate | Standard | Reduced by ~70% |

| Half-Life | Standard | Increased |

| Enzyme Interaction | Standard | Altered due to isotope effect |

| Therapeutic Index | Variable | Improved |

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(Trideuteriomethyl)piperazine, and how is deuteration efficiency validated?

Methodological Answer: Synthesis typically involves nucleophilic substitution where a deuterated methylating agent (e.g., CD₃-I) reacts with piperazine. A validated approach adapts Cu(I)-catalyzed "click" chemistry (e.g., using CuSO₄·5H₂O and sodium ascorbate in H₂O/DCM) to introduce the trideuteriomethyl group . Isotopic purity (≥95%) is confirmed via high-resolution mass spectrometry (HRMS) to detect the +3 Da shift and ¹H NMR to assess residual protonation. Reaction optimization requires anhydrous conditions to minimize isotopic exchange .

Q. Which analytical techniques are most effective for characterizing 1-(Trideuteriomethyl)piperazine and distinguishing it from non-deuterated analogs?

Methodological Answer:

- Mass Spectrometry (MS): HRMS identifies the molecular ion [M+H]⁺ at m/z 119.15 (non-deuterated) vs. m/z 122.17 (deuterated), with isotopic patterns confirming deuteration .

- NMR Spectroscopy: ¹³C NMR detects deuterium-induced splitting (e.g., CD₃ signal at ~20 ppm as a septet), while ¹H NMR shows absence of the -CH₃ proton signal .

- Raman Microspectroscopy: Multivariate analysis (PCA/LDA) differentiates isotopic isomers by subtle shifts in C-D vs. C-H vibrational modes, though MS remains primary for quantification .

Q. How are basic pharmacological properties (e.g., receptor binding) evaluated for deuterated piperazines?

Methodological Answer: In vitro receptor binding assays using radiolabeled ligands (e.g., ³H-serotonin for 5-HT receptors) compare deuterated and non-deuterated analogs. Competitive binding curves (IC₅₀ values) are generated via scintillation counting, with statistical analysis (e.g., two-way ANOVA) to assess deuterium-induced affinity changes. Parallel studies in hepatic microsomes evaluate metabolic stability via LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in deuteration effects on pharmacokinetics (e.g., conflicting metabolic stability reports)?

Methodological Answer: Contradictions arise from variable deuteration sites or isotopic exchange. To address this:

- Isotopic Tracing: Administer ¹³C/²H dual-labeled analogs in rodent models, tracking metabolites via LC-HRMS to distinguish intact deuterium vs. proton exchange .

- CYP450 Inhibition Assays: Compare Michaelis-Menten parameters (Km, Vmax) of deuterated vs. non-deuterated substrates in human liver microsomes. A reduced Vmax indicates a kinetic isotope effect (KIE) .

- Molecular Dynamics Simulations: Model deuterium’s impact on enzyme-substrate binding (e.g., CYP2D6) to predict metabolic pathways .

Q. How can multivariate statistical methods improve structural identification of deuterated piperazine isomers in complex matrices?

Methodological Answer: Raman spectra of isomers (e.g., 1-CD₃ vs. 2-CD₃ piperazine) are analyzed using PCA to reduce dimensionality, followed by LDA for classification. For example, PCA loadings from 20 mW laser power and 128 scans isolate C-D vibrational modes (600-800 cm⁻¹), while LDA achieves >95% separation accuracy . This method complements GC-MS/MS for forensic identification in biological samples .

Q. What computational approaches predict the thermodynamic impact of deuteration on piperazine derivatives (e.g., pKa, solubility)?

Methodological Answer:

- Quantum Mechanics (QM): Density Functional Theory (DFT) calculates deuterium’s effect on bond dissociation energies and pKa. For 1-(Trideuteriomethyl)piperazine, B3LYP/6-31G* predicts a ΔpKa of -0.05 compared to the non-deuterated form due to reduced zero-point energy .

- Solubility Modeling: COSMO-RS simulations correlate deuterated logP values with experimental shake-flask data (e.g., deuterated analogs show ~10% lower aqueous solubility due to hydrophobic CD₃ groups) .

Methodological Notes

- Synthetic Validation: Always cross-validate deuteration efficiency using orthogonal techniques (e.g., HRMS + NMR) to avoid false positives from isotopic impurities .

- Analytical Pitfalls: Deuterium’s NMR invisibility requires ¹³C or ²H NMR for unambiguous assignment, while Raman may lack sensitivity for trace isomers .

- Ethical Compliance: Deuterated compounds for in vivo studies require rigorous isotopic stability testing to comply with IACUC protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。